Methyl b-neuraminic acid methyl ester
Overview
Description
Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide used primarily in the synthesis of oligosaccharides and polysaccharides. It is a derivative of neuraminic acid, which is a key component in various biological processes, including cell signaling and molecular recognition .
Mechanism of Action
Target of Action
Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide that is used for the synthesis of oligosaccharides and polysaccharides . It is primarily targeted towards cancer cells, specifically breast cancer MCF-7 cells . The compound interacts with these cells through metabolic glycoengineering of sialic acid-rich surface glycans .
Mode of Action
The compound’s mode of action is based on the bioorthogonal Staudinger reaction . This involves the use of azide-modified monosaccharides, such as 9-azido sialic acid and tetra-O-acetylated-9-azido sialic acid, which are introduced on the cancer cells’ surfaces . The activation of prodrugs, which allows selective release of the cytotoxic moiety at the tumor cell, is then assessed .
Biochemical Pathways
It is known that the compound is involved in the synthesis of oligosaccharides and polysaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Result of Action
The result of the compound’s action is the selective release of the cytotoxic moiety at the tumor cell . This release is dependent on the level of metabolic labeling, where certain azide-modified monosaccharides allow the highest level of azide reporter generation in tumor cells and lead to full recovery of the parent cytotoxic drug’s potency .
Action Environment
The action environment of this compound is primarily within the tumor site . The selectivity of azide expression on breast cancer MCF-7 cells versus normal fibroblast L929 cells was probed, with certain azide-modified monosaccharides showing significantly higher azide expression on the former . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific cellular and molecular environment of the tumor site.
Biochemical Analysis
Biochemical Properties
It is known that methylation of this compound provides a convenient way to introduce fluorine atoms into saccharides . This suggests that Methyl b-neuraminic acid methyl ester may interact with various enzymes, proteins, and other biomolecules in the context of saccharide synthesis and modification.
Cellular Effects
Given its role in the synthesis of oligosaccharides and polysaccharides , it can be hypothesized that it may influence cell function by affecting the structure and function of glycoproteins and glycolipids
Molecular Mechanism
It is known to be involved in the synthesis of oligosaccharides and polysaccharides , suggesting that it may interact with enzymes involved in these processes
Metabolic Pathways
Given its role in the synthesis of oligosaccharides and polysaccharides , it is likely to interact with enzymes involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl b-neuraminic acid methyl ester typically involves the methylation of neuraminic acid. This process can be achieved through the reaction of neuraminic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing a convenient and efficient method for esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Methyl b-neuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl b-neuraminic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Plays a role in studying cell surface interactions and glycoprotein functions.
Medicine: Investigated for its potential in drug delivery systems and as a component in vaccine formulations.
Industry: Utilized in the production of glycosylated proteins and other biotechnological applications
Comparison with Similar Compounds
Neuraminic acid: The parent compound, which lacks the methyl ester group.
N-acetylneuraminic acid: A derivative with an acetyl group, commonly found in biological systems.
Methyl alpha-neuraminic acid methyl ester: An isomer with a different stereochemistry
Uniqueness: Methyl b-neuraminic acid methyl ester is unique due to its specific methylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biotechnological applications .
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUBNUGEDSQNU-PFQGKNLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546353 | |
Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-37-2 | |
Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.